O1H5QP7Rnb

Description

O1H5QP7Rnb, identified by CAS No. 7312-10-9, is a brominated aromatic heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. Structurally, it belongs to the benzothiophene carboxylic acid family, featuring a bromine substituent on the benzothiophene core and a carboxylic acid functional group at position 2 . Key physicochemical properties include:

- Topological Polar Surface Area (TPSA): 65.54 Ų

- LogP (octanol-water partition coefficient): 2.05

- Hydrogen Bond Donors/Acceptors: 1/4

- CYP Inhibition: Potent inhibitor of CYP1A2 .

Its synthesis involves reacting benzothiophene derivatives with sulfuryl chloride (SO₂Cl₂) under reflux conditions in ethanol or methanol, followed by pH adjustment and purification via silica gel chromatography . The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for neuropharmacological studies despite its toxicity warnings .

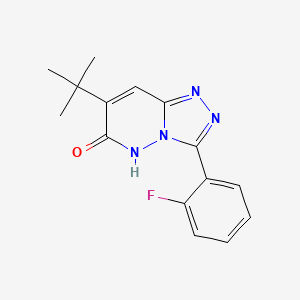

Properties

CAS No. |

252977-56-3 |

|---|---|

Molecular Formula |

C15H15FN4O |

Molecular Weight |

286.30 g/mol |

IUPAC Name |

7-tert-butyl-3-(2-fluorophenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one |

InChI |

InChI=1S/C15H15FN4O/c1-15(2,3)10-8-12-17-18-13(20(12)19-14(10)21)9-6-4-5-7-11(9)16/h4-8H,1-3H3,(H,19,21) |

InChI Key |

DBZJAHGIRBOYLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=NN=C(N2NC1=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Modifications: The bromine atom in this compound enhances electrophilicity compared to non-halogenated analogs like benzo[b]thiophene-2-carboxylic acid, increasing its reactivity in cross-coupling reactions . Methyl substituents (e.g., in 6-methyl derivatives) reduce polarity (higher LogP) but limit blood-brain barrier penetration due to increased steric bulk .

Biological Activity: this compound and its 7-bromo analog exhibit CYP1A2 inhibition, a trait absent in non-brominated compounds. This suggests bromine’s role in enzyme active-site binding . The 6-bromo-4-methyl derivative shows reduced toxicity compared to this compound, likely due to steric hindrance limiting off-target interactions .

Synthetic Accessibility:

- Brominated analogs require harsher conditions (e.g., SO₂Cl₂ reflux) compared to methyl-substituted derivatives, which can be synthesized via Friedel-Crafts alkylation .

Functional Comparison with Non-Benzothiophene Analogs

While structurally distinct, benzofuran-2-carboxylic acid (C₉H₆O₃) and indole-3-carboxylic acid (C₉H₇NO₂) share functional similarities with this compound:

Table 2: Functional Analog Comparison

| Property | This compound | Benzofuran-2-carboxylic acid | Indole-3-carboxylic acid |

|---|---|---|---|

| Aromatic System | Benzothiophene | Benzofuran | Indole |

| Hydrogen Bonding Capacity | Moderate | Moderate | High |

| Bioavailability | High | Low | Moderate |

| Therapeutic Applications | Neuroactive agents | Anticancer leads | Antidepressant leads |

Critical Insights:

- Electron-Deficient Cores: Benzothiophene (in this compound) exhibits greater electron deficiency than benzofuran or indole, enhancing its suitability for electrophilic substitution reactions .

- Toxicity Trade-offs: this compound’s bromine substituent increases toxicity compared to non-halogenated indole derivatives but improves target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.